The synthesis of 2,5-bis(tributylstannyl)thiophene typically involves a Stille coupling reaction. The process can be summarized as follows:
This method allows for the efficient formation of the desired compound with high yield and purity .
The molecular structure of 2,5-bis(tributylstannyl)thiophene features a five-membered thiophene ring with two tributylstannyl substituents at the 2 and 5 positions. The presence of these bulky tributyl groups significantly influences the compound's electronic properties and solubility.
2,5-Bis(tributylstannyl)thiophene participates primarily in substitution reactions, especially within the context of Stille coupling reactions. Key aspects include:
The mechanism of action for 2,5-bis(tributylstannyl)thiophene primarily revolves around its role in Stille coupling reactions:
This mechanism enables the formation of diverse organic compounds by incorporating various substituents into the thiophene framework .
The physical and chemical properties of 2,5-bis(tributylstannyl)thiophene are critical for its applications:
These properties make it suitable for use in various organic synthesis applications .
2,5-Bis(tributylstannyl)thiophene has several notable applications:
2,5-Bis(tributylstannyl)thiophene is systematically named as 1,1′-(2,5-Thiophenediyl)bis[1,1,1-tributylstannane] according to IUPAC guidelines [2] [3]. Its molecular formula is C28H56SSn2, with an average molecular mass of 662.238 g/mol and a monoisotopic mass of 664.214662 g/mol [1] [3]. The compound features two tributylstannyl (Sn(C4H9)3) groups attached to the 2- and 5- positions of a central thiophene ring. This structural arrangement is confirmed by its SMILES string: CCCC[Sn](CCCC)(CCCC)c1ccc(s1)[Sn](CCCC)(CCCC)CCCC
[2], which explicitly shows the thiophene core flanked by tin atoms, each bonded to three butyl chains.
Table 1: Nomenclature and Identifiers | Property | Value/Descriptor | |----------------------------|------------------------------------------------------| | Systematic name | 1,1′-(2,5-Thiophenediyl)bis[1,1,1-tributylstannane] | | CAS Registry Number | 145483-63-2 | | Molecular Formula | C28H56SSn2 | | Other Common Synonyms | (Thiene-2,5-diyl)bis(tributylstannane); 2,5-Bis(tri-n-butylstannyl)thiophene | | MDL Number | MFCD13193232 |
The synthesis and application of 2,5-bis(tributylstannyl)thiophene emerged in the 1990s alongside advances in Stille cross-coupling reactions, which exploit the nucleophilicity of organostannanes for C–C bond formation [3] [7]. Its CAS registry number (145483-63-2) places its discovery in this period, coinciding with intensified research into organotin reagents for constructing π-conjugated systems. The compound addressed limitations of simpler stannyl thiophenes (e.g., 2-(tributylstannyl)thiophene, CAS 54663-78-4 [5]) by enabling symmetrical bifunctionalization of thiophene derivatives. Early synthetic routes utilized halogen-metal exchange or direct stannylation of thiophene precursors, but modern preparations employ transmetallation agents like bis(tributyltin) oxide for higher efficiency [4] [7]. Its development marked a strategic advancement in organotin chemistry by providing a stable, liquid-phase stannylating agent for complex heterocyclic systems [2] [3].
This compound serves as a versatile precursor in Stille-type cross-coupling reactions, enabling the synthesis of complex thiophene-containing architectures critical to materials science [4] [7]. Its significance arises from:
Table 2: Key Physicochemical Properties | Property | Value | Conditions | |------------------------|-------------------------------|----------------------| | Physical state | Liquid | 25°C | | Density | 1.201 g/mL | 25°C | | Flash Point | >110°C (closed cup) | - | | Purity | 97% | Commercial grade |
Table 3: Synthetic Applications in Modern Chemistry | Application | Product Synthesized | Significance | |-------------------------------------------|--------------------------------------------|------------------------------------------------| | Stille coupling with diiodothiophene dioxides | Thiophene-1,1-dioxide derivatives | Electron-accepting materials for OLEDs/OPVs | | Copolymerization via CTP | Periodic π-conjugated polymers | Tunable bandgap semiconductors | | Functionalization with cyanated aryls | Strong electron-deficient heterocycles | Photocatalytic water reduction catalysts |
The compound’s liquid form (density: 1.201 g/mL at 25°C [2]) and stability under inert atmospheres make it a practical reagent for multistep syntheses. Its role extends to synthesizing thiophene-based organic semiconductors with tailored highest occupied molecular orbital (HOMO)/lowest unoccupied molecular orbital (LUMO) levels, directly impacting organic photovoltaic (OPV) and light-emitting diode (OLED) performance [7]. Recent innovations leverage its dual stannyl groups to construct donor-acceptor polymers via alternating copolymerization with dihalogenated comonomers [4] [7].
Table 4: Compound Names in Article | Compound Name | Context | |----------------------------------------------------|--------------------------------------------------| | 2,5-Bis(tributylstannyl)thiophene | Primary subject compound | | 2,5-Bis(trimethylsilyl)thiophene 1,1-dioxide | Precursor in synthesis | | 2,5-Diiodothiophene 1,1-dioxide | Coupling partner | | Tributyl[5-(tributylstannyl)thiophen-2-yl]stannane | Alternative name for subject compound |
CAS No.: 1000669-05-5
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: